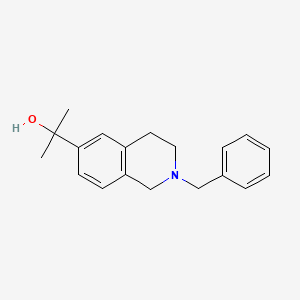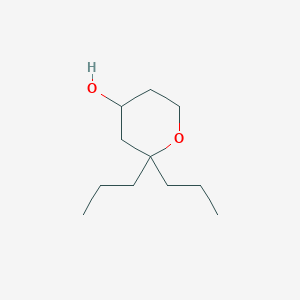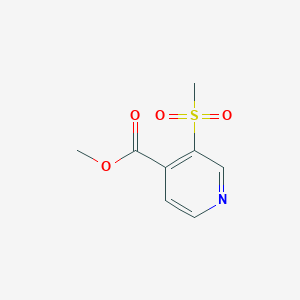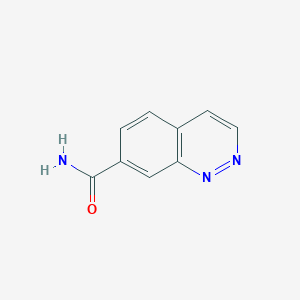
Cinnoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-7-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing two nitrogen atoms. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from 2-aminobenzonitriles. This reaction is often catalyzed by acids or bases under controlled conditions . Another approach involves the diazotization of 2-aminobenzonitriles followed by cyclization to form the cinnoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the cinnoline ring, introducing functional groups that enhance its biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted cinnoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives with varying biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of cinnoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparaison Avec Des Composés Similaires
Cinnoline-7-carboxamide can be compared to other similar compounds, such as quinoline, isoquinoline, and phthalazine derivatives. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
List of Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom at position 1.
Isoquinoline: An isomer of quinoline with the nitrogen atom at position 2.
Phthalazine: A bicyclic heterocycle with nitrogen atoms at positions 1 and 2.
Propriétés
Formule moléculaire |
C9H7N3O |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
cinnoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13) |
Clé InChI |
YCUMGECZXGVKAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




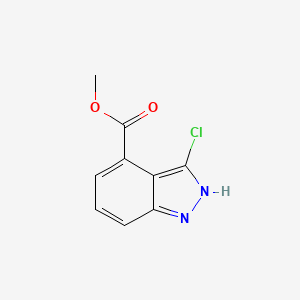
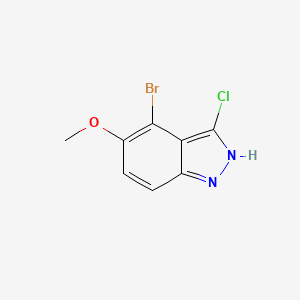
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
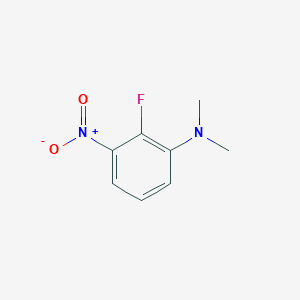
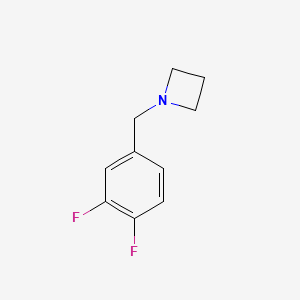
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
